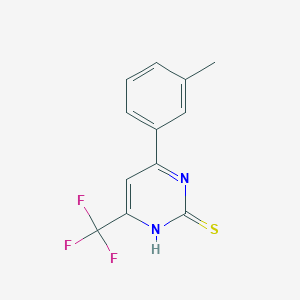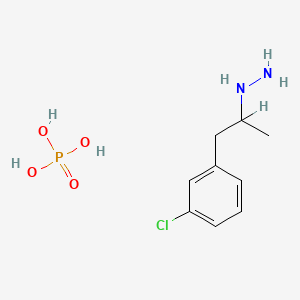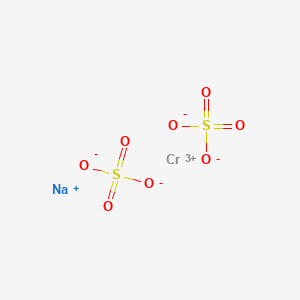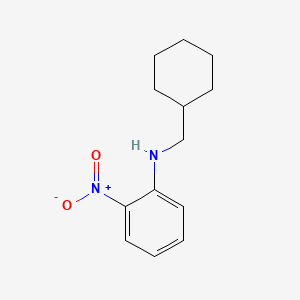
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride is a chemical compound with the molecular formula C18H21NO2·HCl and a molecular weight of 319.83 g/mol . This compound is known for its unique structure, which includes a dioxolo ring fused to an isoquinoline core, and a methylcyclohexyl group attached to the isoquinoline ring.
Métodos De Preparación
The synthesis of 1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the isoquinoline core, followed by the introduction of the dioxolo ring and the methylcyclohexyl group. The final step involves the formation of the hydrochloride salt. Industrial production methods may vary, but they generally follow similar steps with optimization for large-scale production .
Análisis De Reacciones Químicas
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methylcyclohexyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation .
Comparación Con Compuestos Similares
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride can be compared with other similar compounds, such as:
1,3-Dioxolo(4,5-g)isoquinoline derivatives: These compounds share the same core structure but differ in the substituents attached to the isoquinoline ring.
Isoquinoline derivatives: These compounds have the isoquinoline core but lack the dioxolo ring.
Cyclohexyl derivatives: These compounds contain the cyclohexyl group but differ in the rest of the structure.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties .
Propiedades
Número CAS |
16974-20-2 |
|---|---|
Fórmula molecular |
C19H24ClNO2 |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
7-methyl-5-[(1-methylcyclohexyl)methyl]-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-13-8-14-9-17-18(22-12-21-17)10-15(14)16(20-13)11-19(2)6-4-3-5-7-19;/h8-10H,3-7,11-12H2,1-2H3;1H |
Clave InChI |
MYRQVNIFBMWJEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC3=C(C=C2C(=[NH+]1)CC4(CCCCC4)C)OCO3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


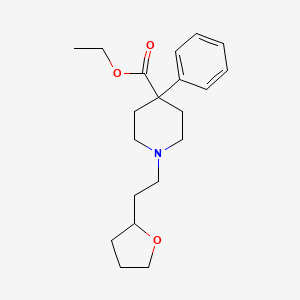

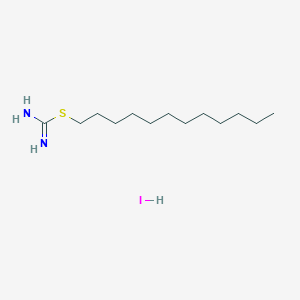
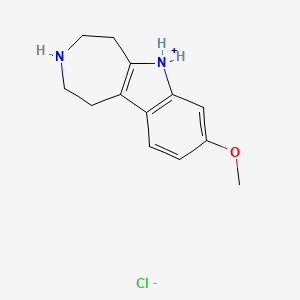
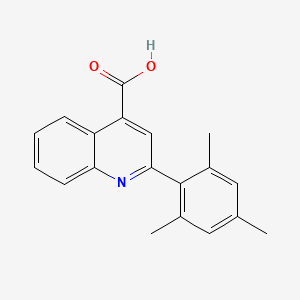
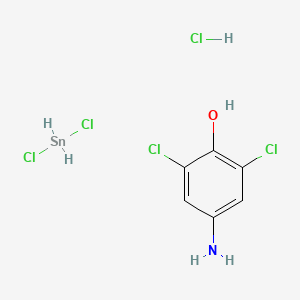
![(6R,8R)-8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B13732158.png)

